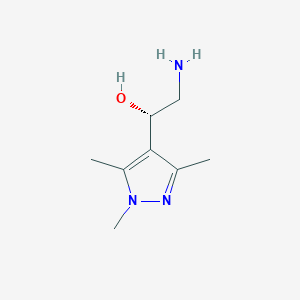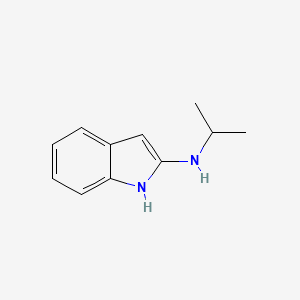
N-(Propan-2-yl)-1H-indol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propan-2-yl)-1H-indol-2-amine: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an indole core with an isopropyl group attached to the nitrogen atom, making it a significant molecule in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-1H-indol-2-amine typically involves the alkylation of indole with isopropyl halides under basic conditions. One common method is the reaction of indole with isopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Propan-2-yl)-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Propan-2-yl)-1H-indol-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the function of indole-based compounds in cellular processes.
Medicine: this compound and its derivatives are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making them candidates for drug development.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(Propan-2-yl)-1H-indol-2-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission. The isopropyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: A compound with herbicidal activity.
Uniqueness: N-(Propan-2-yl)-1H-indol-2-amine is unique due to its indole core, which imparts significant biological activity The presence of the isopropyl group further enhances its chemical properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
N-propan-2-yl-1H-indol-2-amine |
InChI |
InChI=1S/C11H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3 |
InChI-Schlüssel |
YHAOSCLUVLIBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


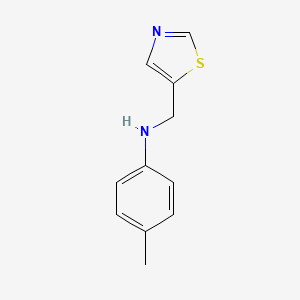

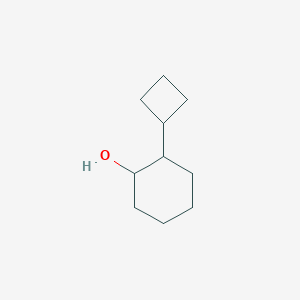
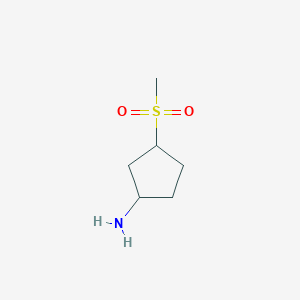
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)


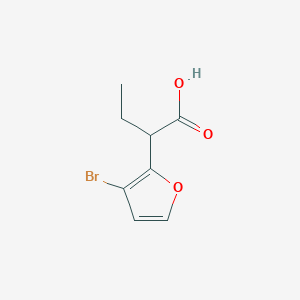
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
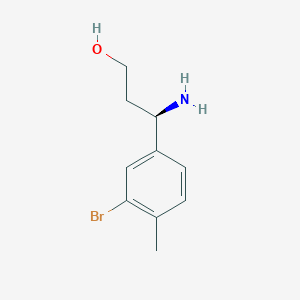
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
